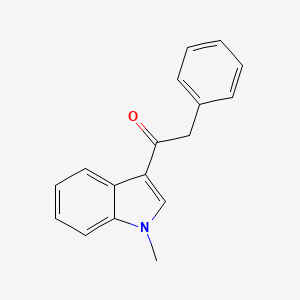

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone

Description

1-(1-Methyl-1H-indol-3-yl)-2-phenylethanone (CAS RN: 40281-54-7) is an indole-derived compound with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.286 g/mol . Structurally, it features a methyl group at the 1-position of the indole ring and a phenylethanone moiety (a two-carbon chain terminating in a phenyl-substituted ketone). This compound is characterized by high purity (95%) and is utilized in synthetic organic chemistry and pharmacological research due to its modular structure, which allows for functionalization at multiple sites .

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-18-12-15(14-9-5-6-10-16(14)18)17(19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAICKMEZCUWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Another approach involves the N-alkylation of indole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or N-alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone has shown potential in several therapeutic areas:

- Anticancer Activity : Research indicates that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Studies have highlighted the antimicrobial effects of indole derivatives, suggesting that this compound could serve as a scaffold for developing new antibiotics .

- Neuroprotective Effects : There is emerging evidence that compounds containing indole structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer and inflammation .

- Receptor Modulation : Its structural similarity to neurotransmitters allows it to interact with specific receptors in the brain, influencing neurotransmission and potentially providing therapeutic benefits for mood disorders .

Case Studies and Research Findings

Several case studies have documented the effectiveness and potential applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Case Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |

| Case Study 2 | Antimicrobial Properties | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Case Study 3 | Neuroprotective Effects | Indicated potential neuroprotective effects in models of oxidative stress. |

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting cellular processes essential for cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

- The absence of a two-carbon chain may limit conformational flexibility compared to the target compound .

- (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one: Molecular Formula: C₁₈H₁₅NO Key Differences: Features an α,β-unsaturated ketone (propenone) system, introducing conjugation between the indole and phenyl groups. Impact: The extended conjugation enhances electrophilicity, making this compound more reactive in Michael addition reactions.

Variations in the Aryl Group

- 1-(3-Chlorophenyl)-2-phenylethanone (CAS RN: 62482-45-5): Molecular Formula: C₁₄H₁₁ClO Key Differences: Replaces the indole ring with a 3-chlorophenyl group, retaining the phenylethanone backbone. However, the lack of the indole moiety eliminates interactions with indole-binding biological targets (e.g., serotonin receptors) .

- (2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone (CAS RN: 1651833-48-5): Molecular Formula: C₂₅H₂₅NO Key Differences: Incorporates a pentyl chain at the indole’s 1-position and a naphthyl group instead of phenyl. Impact: The elongated alkyl chain enhances lipophilicity, favoring blood-brain barrier penetration, while the naphthyl group provides a larger aromatic surface for π-π stacking. This structural profile is characteristic of synthetic cannabinoids (e.g., JWH-007 analogs) .

Functional Group Modifications

- 1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (CAS RN: 686743-61-3): Molecular Formula: C₂₁H₂₁N₂O₃S Key Differences: Replaces the methyl group on the indole with a sulfonyl-linked ethylindole moiety. This modification diverges significantly from the target compound’s simpler structure .

- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate: Molecular Formula: C₃₄H₃₄N₄O₅ Key Differences: A bis-indole derivative with a pyrrole core, synthesized via one-pot reactions.

Biological Activity

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone, also known as an indole derivative, has garnered attention in recent years for its diverse biological activities. This compound is structurally related to various natural products and synthetic compounds that exhibit significant pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole moiety, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that indole derivatives possess significant anticancer properties. For instance, a derivative related to this compound has shown potent cytotoxic activity against metastatic colorectal cancer (mCRC). In vivo experiments indicated that treatment with such compounds led to a 78% reduction in tumor growth at a dose of 3 mg/kg, surpassing the efficacy of standard therapies like oxaliplatin .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | Dose (mg/kg) | Tumor Reduction (%) |

|---|---|---|---|

| FC116 | mCRC | 3 | 78 |

| Oxaliplatin | mCRC | Standard | 40 |

Antiviral Activity

The antiviral potential of indole derivatives has also been explored. A patent application highlights the efficacy of a series of compounds similar to this compound against Flaviviruses , particularly Dengue virus. These compounds exhibited significant inhibition of viral replication, indicating their potential as therapeutic agents for viral infections .

Table 2: Antiviral Efficacy Against Flaviviruses

| Compound | Virus Type | Inhibition Rate (%) |

|---|---|---|

| CPD-242 | Dengue Virus | Significant |

| Celgosivir | Dengue Virus | Moderate |

Mechanistic Insights

The mechanism behind the anticancer activity of indole derivatives often involves the disruption of microtubule dynamics, leading to cell cycle arrest. Specifically, compounds like FC116 have been shown to induce G2/M phase arrest by downregulating cyclin B1 expression . This mechanism is critical in overcoming drug resistance in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the indole ring can significantly affect biological activity. For example, the introduction of various substituents on the phenyl ring or alterations in the indole structure can enhance potency against specific targets while minimizing toxicity .

Q & A

Basic: What are the established synthetic routes for 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The primary synthesis involves Friedel-Crafts acylation of 1-methylindole with phenacyl bromide derivatives. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acylating agent. AlCl₃ at 0°C to room temperature in dichloromethane yielded 79% .

- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution while minimizing indole decomposition.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-acylation.

Alternative methods include PIDA-promoted cross-dehydrogenative coupling (CDC) , which avoids transition-metal catalysts. For example, 2-arylacetophenones react efficiently under CDC conditions to form analogous ketones .

Advanced: How can discrepancies in NMR spectral data be resolved when characterizing this compound?

Methodological Answer:

Discrepancies arise from signal overlap (e.g., aromatic protons) or conformational dynamics . Strategies include:

- High-field NMR : Use 400 MHz or higher instruments to resolve splitting patterns. For example, δ 8.50–8.33 (m, 1H) corresponds to the indole C2 proton .

- 2D techniques : HSQC and HMBC correlate proton and carbon signals, confirming connectivity between the indole and phenyl groups.

- X-ray crystallography : Resolves ambiguities in regiochemistry. The crystal structure of this compound confirmed the acylation at the indole C3 position .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 3.75 ppm) and carbonyl carbons (δ 192.5 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 250.1225 vs. calculated 250.1226) validates the molecular formula (C₁₇H₁₅NO) .

- X-ray diffraction : Confirms bond lengths and angles, critical for distinguishing structural isomers.

Advanced: What strategies are effective in analyzing reaction mechanisms for byproduct formation during synthesis?

Methodological Answer:

- LC-MS monitoring : Track intermediates and byproducts in real-time. For example, unreacted phenacyl bromide or diacylated indole derivatives may form.

- Computational modeling : Density Functional Theory (DFT) identifies transition states. In Friedel-Crafts reactions, steric effects at the indole C3 position dominate regioselectivity .

- Isolation and characterization : Purify byproducts via column chromatography and analyze via NMR/HRMS to infer mechanistic pathways.

Basic: How is the purity of the compound assessed post-synthesis?

Methodological Answer:

- Melting point analysis : A sharp range (e.g., 112–113°C) indicates purity .

- TLC/HPLC : Use multiple solvent systems (e.g., hexane/ethyl acetate) to confirm homogeneity.

- Elemental analysis : Combustion data (C, H, N) must align with theoretical values within ±0.4%.

Advanced: What crystallographic methods resolve ambiguities in molecular conformation?

Methodological Answer:

- SHELXL refinement : High-resolution data (e.g., <1.0 Å) and low R-factors (<5%) ensure accuracy. For this compound, SHELX programs validated the planar indole moiety and ketone geometry .

- Displacement parameters : Anisotropic thermal motion analysis distinguishes static disorder from dynamic effects.

Basic: What are the key considerations in selecting catalysts for synthesizing this compound?

Methodological Answer:

- Lewis acid strength : AlCl₃ is highly effective but moisture-sensitive; FeCl₃ offers milder activation.

- Substrate compatibility : Indole’s electron-rich nature requires catalysts that avoid polymerization side reactions.

- Solvent interactions : Coordinating solvents (e.g., DCM) stabilize intermediates without deactivating the catalyst .

Advanced: How can computational chemistry predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Molecular docking : Simulate interactions with enzymes or receptors to predict bioactivity. For example, the indole moiety’s π-stacking potential could be modeled .

- DFT calculations : Identify reactive sites (e.g., the ketone’s electrophilic α-carbon) for functionalization. Frontier molecular orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.